molecular formula C9H6Cl2N4O B13702823 4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide

4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide

Katalognummer: B13702823
Molekulargewicht: 257.07 g/mol
InChI-Schlüssel: GXHZRBGWDYQXCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and a pyrrole ring with a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2,5-dichloropyrimidine with a suitable pyrrole derivative under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base. The reaction is carried out at elevated temperatures, usually around 60°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .

Wirkmechanismus

The mechanism of action of 4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,5-Dichloro-4-pyrimidinyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of a pyrimidine ring with a pyrrole ring and a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Eigenschaften

Molekularformel

C9H6Cl2N4O

Molekulargewicht

257.07 g/mol

IUPAC-Name

4-(2,5-dichloropyrimidin-4-yl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C9H6Cl2N4O/c10-5-3-14-9(11)15-7(5)4-1-6(8(12)16)13-2-4/h1-3,13H,(H2,12,16)

InChI-Schlüssel

GXHZRBGWDYQXCW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC=C1C2=NC(=NC=C2Cl)Cl)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.